![molecular formula C16H19Cl2N5OS B2666941 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide CAS No. 579441-44-4](/img/structure/B2666941.png)
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a triazole ring, which is a common motif in many bioactive molecules, and a dichlorophenyl group, which often contributes to the compound’s biological activity.
科学的研究の応用
Synthesis and Pharmacological Potential
- Synthesis and Antiexudative Activity : The derivatives of 1,2,4-triazol, including compounds similar to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide, have been synthesized and found to possess significant antiexudative properties. This demonstrates their potential in pharmacological applications, particularly in conditions requiring antiexudative action (Chalenko et al., 2019).
Structural and Chemical Analysis
- Crystal Structure Analysis : Research involving similar compounds has led to the detailed analysis of their crystal structures, providing insight into their chemical properties and potential applications in various scientific and pharmacological fields (Xiao-Qing Cai et al., 2009).
Antimicrobial and Antitumor Activities
- Antimicrobial Screening : Derivatives of 1,2,4-triazole, similar to the compound , have been synthesized and screened for their in-vitro antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
- Anticancer Evaluation : Another study involving similar compounds focused on their synthesis and in-vitro anticancer evaluation. This underscores the potential of these derivatives in cancer research and therapy (Zyabrev et al., 2022).
Antiviral Properties
- Antiviral and Virucidal Activity : Research has been conducted on the synthesis of similar 1,2,4-triazole derivatives, assessing their antiviral and virucidal activities. This opens avenues for their use in treating viral infections (Wujec et al., 2011).
Enzyme Inhibition Studies
- Cholinesterase Inhibition : Compounds related to this compound have been synthesized and evaluated for their potential in inhibiting cholinesterase enzymes, important in neurodegenerative diseases (Riaz et al., 2020).
将来の方向性
The future directions for research on this compound could involve further investigation into its potential as an anticancer agent, as well as exploration of its other possible therapeutic applications. The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions, often using cyclohexyl halides in the presence of a base.
Sulfanyl Group Introduction: The sulfanyl group is incorporated through nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the triazole ring.
Acetamide Formation: The final step involves the acylation of the amine group with 3,5-dichlorophenylacetyl chloride under basic conditions to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that serve as catalysts in organic reactions.
Biology and Medicine:
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Research: The dichlorophenyl group is known for its potential in anticancer agents, suggesting this compound could be explored for anticancer activity.
Industry:
Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The compound’s mechanism of action in biological systems likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The dichlorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
- 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- N-(3,5-dichlorophenyl)acetamide
Comparison:
- Unique Features: The combination of the triazole ring, cyclohexyl group, and dichlorophenyl group in 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide provides a unique structural framework that may result in distinct biological activities compared to its analogs.
- Activity Profile: While similar compounds may share some biological activities, the specific arrangement and functional groups in this compound can lead to unique interactions with biological targets, potentially offering advantages in terms of potency and selectivity.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5OS/c17-11-6-12(18)8-13(7-11)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h6-8,10H,1-5,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEMAJGDWPWXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione](/img/structure/B2666858.png)
![2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2666859.png)
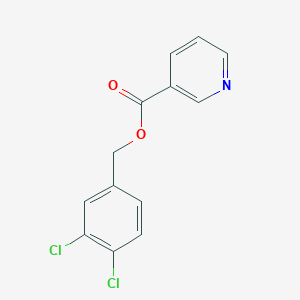
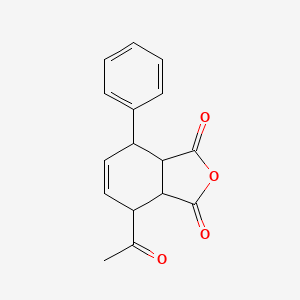
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2666864.png)
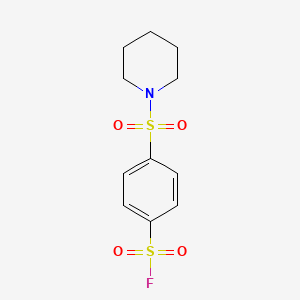
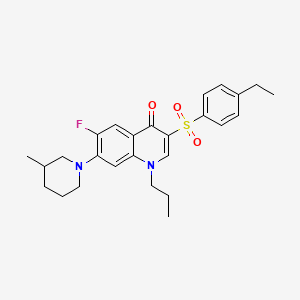
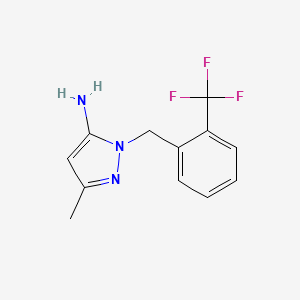
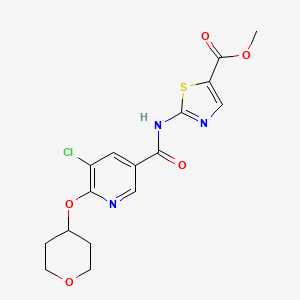
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(diethylsulfamoyl)benzoate](/img/structure/B2666872.png)
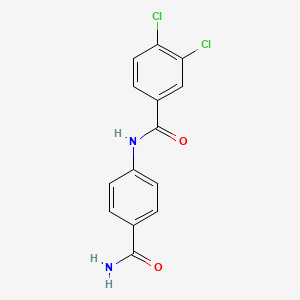
![N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2666877.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2666878.png)
![4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2666880.png)
